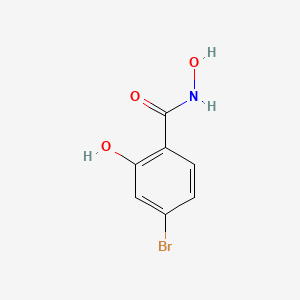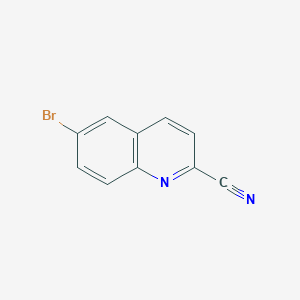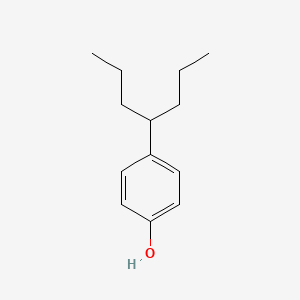
4-(Heptan-4-yl)phenol
Descripción general
Descripción
4-(Heptan-4-yl)phenol is a chemical compound with the molecular formula C13H20O . It has a molecular weight of 192.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20O/c1-3-5-11(6-4-2)12-7-9-13(14)10-8-12/h7-11,14H,3-6H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.29700 . The exact values for its density, boiling point, melting point, and flash point are not available in the retrieved data .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
A novel phenolic compound related to 4-(Heptan-4-yl)phenol, identified as 4-(2,4,7-trioxa-bicyclo[4.1.0]heptan-3-yl) phenol, was found to have potent antibacterial and antifungal activity against various pathogens like Bacillus subtilis, Klebsiella pneumoniae, and Candida albicans. This study highlights its potential use in treating infections caused by these microorganisms (Subban, Subramani, & Johnpaul, 2013).
Chemical Synthesis and Oxidation
Phenol moieties, structurally related to this compound, are crucial in various chemical research areas, including polymers and pharmaceuticals. A study on the design and use of cyclic peroxide for the direct hydroxylation of aromatic substrates demonstrated good yields and regioselectivities, showcasing the importance of these compounds in chemical synthesis (Pilevar et al., 2018).
Estrogenic Activity Analysis
Research on branched para-nonylphenols, structurally similar to this compound, revealed their significant estrogenic activities. The study involved isomer-specific determination and estrogenic assay of various isomers, contributing to the understanding of their biochemical interactions and potential health impacts (Katase et al., 2008).
Polymer Synthesis
In polymer research, compounds akin to this compound have been used for synthesizing electroactive phenol-based polymers. A specific study synthesized a polymer using 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, demonstrating its potential applications in creating novel materials with unique electrical properties (Kaya & Aydın, 2012).
Environmental Impact Studies
Investigations on diastereomeric 4-nonylphenol (NP) isomers, which are structurally related to this compound, have been conducted to understand their environmental impact, particularly regarding their estrogenic activities. These studies are crucial for assessing the ecological and health implications of such compounds (Makino et al., 2008).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-(Heptan-4-yl)phenol plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress. In biochemical reactions, this compound interacts with enzymes such as phenol-sulfonate transferase and UDP-glucuronyl transferase. These enzymes facilitate the conjugation of the phenol group with sulfate or glucuronic acid, enhancing the compound’s solubility and excretion .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. By modulating the activity of antioxidant enzymes, this compound can alter gene expression related to cellular defense mechanisms. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to proteins and enzymes, leading to changes in their activity. For instance, this compound can inhibit or activate enzymes involved in oxidative stress responses. It can also modulate gene expression by interacting with transcription factors, thereby influencing the production of proteins involved in cellular defense and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular defense mechanisms. At high doses, this compound can become toxic, leading to adverse effects such as oxidative damage and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes biotransformation through conjugation reactions facilitated by enzymes such as phenol-sulfonate transferase and UDP-glucuronyl transferase. These reactions enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by interacting with key metabolic enzymes, thereby affecting the levels of metabolites involved in energy production and cellular defense .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biological activity, as they influence the compound’s accessibility to target biomolecules and its overall effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, this compound may be localized to the mitochondria, where it can modulate oxidative stress responses and energy metabolism. The subcellular localization of this compound is essential for understanding its precise mechanism of action and its impact on cellular function .
Propiedades
IUPAC Name |
4-heptan-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-5-11(6-4-2)12-7-9-13(14)10-8-12/h7-11,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSSFYKTUVCUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496952 | |
| Record name | 4-(Heptan-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6465-71-0 | |
| Record name | 4-(Heptan-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



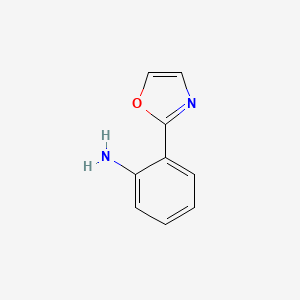
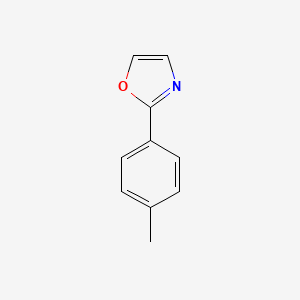


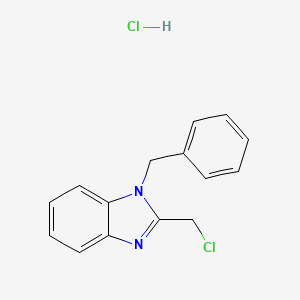
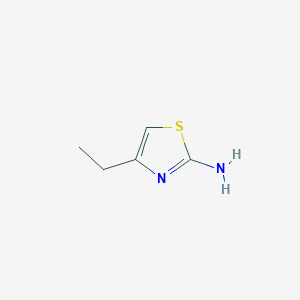

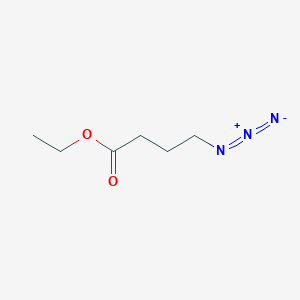

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)
